Product packaging for 6-Ethoxybenzo[d]thiazole-2-carbonitrile(Cat. No.:CAS No. 91634-13-8)

6-Ethoxybenzo[d]thiazole-2-carbonitrile

Cat. No.: B11894196
CAS No.: 91634-13-8
M. Wt: 204.25 g/mol
InChI Key: HYLRVONDRVTYHL-UHFFFAOYSA-N
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Description

Contextual Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

Benzothiazoles, heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represent a cornerstone in the fields of medicinal chemistry and chemical biology. nih.govtandfonline.com This structural motif is integral to a vast array of synthetic and naturally occurring molecules that exhibit a wide spectrum of biological activities. benthamscience.com The unique chemical architecture of the benzothiazole scaffold, which includes nitrogen and sulfur heteroatoms, allows for diverse chemical modifications, making it a privileged structure in drug discovery. tandfonline.comnih.gov

The therapeutic applications of benzothiazole derivatives are extensive, with compounds demonstrating significant efficacy as antimicrobial, antitumor, anti-inflammatory, antidiabetic, anticonvulsant, and antiviral agents. nih.govtandfonline.com Furthermore, they have been investigated for their potential as antitubercular, antimalarial, and antioxidant agents. nih.govnih.gov The versatility of the benzothiazole core allows it to serve as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, enabling the development of targeted therapies. tandfonline.comjchemrev.com The continuous exploration of benzothiazole-based compounds has led to the identification of numerous drug candidates, with some having transitioned into clinical use. jchemrev.comnih.gov

Research has shown that substitutions at various positions on the benzothiazole ring system, particularly at the C-2 and C-6 positions, can significantly influence the biological activity of the resulting derivatives. benthamscience.com This has spurred ongoing research into the synthesis of novel benzothiazole analogues with enhanced therapeutic properties and reduced toxicity. benthamscience.comjchemrev.com

Rationale for Research Focus on 6-Ethoxybenzo[d]thiazole-2-carbonitrile

The specific focus on this compound stems from the established importance of the benzothiazole scaffold and the potential contributions of its particular substituents. The ethoxy group at the 6-position and the carbonitrile (cyano) group at the 2-position are key features that can modulate the compound's physicochemical properties and biological activity.

The presence of an ethoxy group at the 6-position, as seen in related compounds like 2-Amino-6-ethoxybenzothiazole, can influence the molecule's lipophilicity and its ability to interact with biological targets. sigmaaldrich.com Modifications at this position have been a strategy in the development of various biologically active benzothiazoles. nih.gov

The nitrile group at the 2-position is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is a key component in the synthesis of various heterocyclic systems. purkh.comresearchgate.net The electrophilic nature of the carbonitrile group can also be crucial for its interaction with biological macromolecules. The combination of these substituents on the benzothiazole core makes this compound a compound of interest for further investigation in the development of new therapeutic agents.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely available in the public domain, its properties can be inferred from its structural components and data on related compounds.

PropertyValue
Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
IUPAC Name This compound

This table is generated based on the chemical structure.

Synthesis and Reactivity

Detailed synthetic procedures specifically for this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of substituted benzothiazoles can provide insights into its potential preparation. A common route involves the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and acetic acid. nih.govresearchgate.net For this specific compound, the starting material would likely be 4-ethoxyaniline.

The reactivity of this compound is dictated by its functional groups. The nitrile group at the 2-position is a key site for chemical transformations, potentially allowing for its conversion into other functional groups like carboxylic acids or amines, which are valuable for creating libraries of related compounds for biological screening. researchgate.net The benzothiazole ring itself can undergo various electrophilic and nucleophilic substitution reactions, though the positions of these reactions would be influenced by the existing ethoxy and nitrile substituents.

Potential Applications in Research

Given the broad biological activities of the benzothiazole class of compounds, this compound holds potential as a scaffold for the development of new therapeutic agents. The specific combination of the ethoxy and carbonitrile groups could lead to novel interactions with biological targets. For instance, derivatives of 2-aminobenzothiazoles have been explored for their anticancer properties, and the nitrile group in this compound could be a precursor to an amino group. rjpbcs.comresearchgate.net

Furthermore, benzothiazole derivatives have been investigated as inhibitors of various enzymes, and as antibacterial and antifungal agents. nih.govnih.gov The unique electronic properties conferred by the nitrile and ethoxy groups might lead to compounds with specific inhibitory activities. The nitrile group, in particular, is a feature of interest in the design of enzyme inhibitors. Research into similar structures, such as 6-bromobenzo[d]thiazole-2-carbonitrile (B1276323) and 4,6-dichlorobenzo[d]thiazole-2-carbonitrile, highlights the interest in halogenated and cyano-substituted benzothiazoles for their potential in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2OS B11894196 6-Ethoxybenzo[d]thiazole-2-carbonitrile CAS No. 91634-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91634-13-8

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

6-ethoxy-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H8N2OS/c1-2-13-7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,2H2,1H3

InChI Key

HYLRVONDRVTYHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Ethoxybenzo D Thiazole 2 Carbonitrile

Classical and Contemporary Approaches to the Benzothiazole-2-carbonitrile Core

The formation of the benzothiazole-2-carbonitrile structure can be achieved through a range of established and modern synthetic reactions.

Cyclization Reactions for Core Ring Formation

Cyclization reactions are fundamental to forming the benzothiazole (B30560) nucleus. A common method involves the reaction of 2-aminothiophenols with various reagents. For instance, the condensation of 2-aminobenzenethiols with substances containing a carbonyl or cyano group is a widely used approach to create the benzothiazole ring. nih.gov Another prominent technique is the Jacobsen cyclization, which is a highly effective radical cyclization strategy for benzothiazole synthesis. researchgate.net For example, the cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides utilizes this method. researchgate.net Additionally, 2-amino-6-substituted benzothiazoles can be synthesized by cyclizing p-substituted anilines with potassium thiocyanate (B1210189) in the presence of a bromine catalyst. researchgate.net

A general representation of the cyclization to form a benzothiazole ring is depicted below:

Starting Material: Substituted aniline (B41778)

Reagent: Potassium thiocyanate

Catalyst: Bromine or Sulfuric acid researchgate.netindexcopernicus.com

Product: 2-Amino-6-substituted benzothiazole

Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium-Catalysis)

Transition metals, particularly palladium and copper, play a crucial role in modern synthetic strategies for benzothiazoles. Palladium-catalyzed reactions, for instance, are employed in cyclization processes to form the benzothiazole ring. Both Copper(I) and Palladium(II) have been used as catalysts for the synthesis of benzothiazoles from ortho-halothioureas. mdpi.com These metals can facilitate intramolecular C-S bond formation through cross-coupling reactions between an aryl halide and a thiourea (B124793) functionality, leading to the synthesis of 2-aminobenzothiazoles. indexcopernicus.com Copper-catalyzed methods have also been developed for the formation of 2-substituted benzothiazoles through the condensation of 2-aminobenzenethiols with nitriles. mdpi.com

CatalystReactantsProductReference
Pd(OAc)₂N-aryl-N′,N′-dialkylthioureas2-(dialkylamino)benzothiazoles nih.gov
RuCl₃N-arylthioureas2-aminobenzothiazoles nih.gov
Copper(II)–BINAM complexN-(2-chlorophenyl) benzothioamide2-aryl or 2-alkyl-substituted benzothiazoles indexcopernicus.com

Nucleophilic Substitution Strategies for Nitrile Introduction

The introduction of the nitrile (cyano) group is often achieved through nucleophilic substitution reactions. In these reactions, a suitable nucleophile, typically a cyanide salt, displaces a leaving group on the benzothiazole ring or a precursor molecule. chemistrysteps.com For example, halogenoalkanes can react with cyanide ions in what is described as a nucleophilic substitution reaction to form nitriles. youtube.com The bromine atom on a compound like 6-bromobenzo[d]thiazole-2-carbonitrile (B1276323) can be substituted by other nucleophiles. This reactivity is a key step in the derivatization of the benzothiazole core.

Cyclocondensation and Multicomponent Reactions

Cyclocondensation reactions offer an efficient route to the benzothiazole core. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water. The synthesis of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile, for example, can be achieved via cyclocondensation reactions involving chloroacetic acid and aromatic aldehydes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are also gaining prominence. A one-pot, three-component copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines can yield 2-aminobenzothiazoles in high yields. nih.gov These reactions are highly efficient and align with the principles of green chemistry by minimizing steps and waste. researchgate.net

Strategic Utilization of Precursors (e.g., Appel's Salt Derivatives)

The use of specific precursors can greatly facilitate the synthesis of complex benzothiazole derivatives. Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) is a key reagent for synthesizing the thiazole (B1198619) ring. mdpi.com It is prepared from chloroacetonitrile (B46850) and disulfur (B1233692) dichloride. mdpi.com This salt can condense with active methylene (B1212753) compounds, such as acetonitrile (B52724) derivatives, to form 4-chloro-5H-1,2,3-dithiazolylidenes. mdpi.com The use of Appel's salt has been instrumental in the synthesis of various 1,2,3-dithiazole derivatives and other sulfur- and nitrogen-containing heterocycles. mdpi.com

Sustainable and Green Chemistry Paradigms in 6-Ethoxybenzo[d]thiazole-2-carbonitrile Synthesis

The principles of green and sustainable chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. doi.org These principles advocate for the use of methods that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Key aspects of green chemistry in this context include:

Use of Catalysts: Employing catalysts, especially reusable ones, can make reactions more efficient and reduce waste. doi.orgiipseries.org For example, a polystyrene polymer catalyst grafted with iodine acetate (B1210297) has been used in the synthesis of benzothiazoles and can be reused multiple times. youtube.com

Environmentally Benign Solvents: The use of safer solvents like water or ethanol (B145695), or even solvent-free conditions, is a core principle. researchgate.netiipseries.org Some syntheses of benzothiazoles have been successfully carried out in ethanol or a mixture of methanol (B129727) and water. youtube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. researchgate.net Multicomponent reactions are a prime example of this principle in action. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. iipseries.org Several methods for benzothiazole synthesis have been developed to proceed at room temperature. youtube.com

Renewable Feedstocks: While not yet widely reported for this specific compound, the use of renewable starting materials is a future goal for sustainable synthesis. nih.gov

An example of a greener synthetic route is the condensation of 2-aminobenzenethiol with aldehydes using a mixture of H₂O₂/HCl as a catalyst in ethanol at room temperature, which offers short reaction times and easy product isolation. nih.govyoutube.com Another approach utilizes a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions for the reaction of acyl chlorides with ortho-aminothiophenol. nih.gov

Green Chemistry PrincipleApplication in Benzothiazole SynthesisReference
Use of CatalystsPolystyrene polymer catalyst grafted with iodine acetate, NaHSO₄-SiO₂ nih.govyoutube.com
Benign SolventsEthanol, Methanol/Water youtube.com
Atom EconomyMulticomponent reactions nih.govresearchgate.net
Energy EfficiencyRoom temperature reactions youtube.com

Atom-Economical and Eco-Friendly Methodologies

In recent years, the development of atom-economical and environmentally friendly synthetic methods has been a major focus in organic chemistry. For the synthesis of benzothiazole derivatives, this often involves one-pot reactions that minimize waste and the use of hazardous reagents. nih.govresearchgate.net One such approach involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable carbonyl-containing compound. mdpi.com Catalyst-free methods for the synthesis of 2-arylbenzothiazoles have been developed, utilizing 2-aminothiophenols and benzaldehydes in DMF under air, which aligns with green chemistry principles. researchgate.net Another eco-friendly approach utilizes 2-acylpyridazin-3(2H)-ones as acyl transfer agents under transition-metal-free conditions. researchgate.net These methods are noted for being efficient, green, and economical. researchgate.net

Metal-Free and Organocatalytic Syntheses

Metal-free and organocatalytic approaches offer significant advantages by avoiding the use of potentially toxic and expensive metal catalysts. The synthesis of 2-substituted benzothiazoles can be achieved through metal-free, atom-economic procedures. nih.gov For instance, the reaction of N-substituted arylamines with elemental sulfur represents a metal-free pathway to benzothiazoles. nih.gov Additionally, organocatalysts can be employed to promote the cyclization reactions. For example, succinimide-N-sulfonic acid has been used as a catalyst for the production of 2-substituted benzothiazoles from aryl aldehydes and 2-aminothiophenol. mdpi.com These methods often proceed under mild conditions and offer good to excellent yields.

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free methods for the synthesis of 2-substituted benzothiazoles have been reported, often involving the reaction of 2-aminothiophenol with aryl aldehydes under neat conditions, sometimes with the aid of a catalyst like succinimide-N-sulfonic acid. mdpi.comyoutube.com Aqueous synthesis of related heterocyclic systems, such as pyrano[2,3-d]thiazole-6-carbonitriles, has been successfully demonstrated using potassium carbonate as a catalyst. rroij.com This approach offers advantages like high yields, simple work-up, and the use of an inexpensive and non-volatile solvent. rroij.com While a direct aqueous synthesis for this compound is not explicitly detailed, the principles from related syntheses suggest its feasibility.

Regioselective Functionalization and Structural Diversification of the this compound Scaffold

The presence of distinct functional groups on the this compound scaffold allows for regioselective modifications, enabling the creation of a diverse library of derivatives.

Chemical Transformations at the 2-Carbonitrile Moiety

The carbonitrile group at the 2-position is a versatile functional handle for various chemical transformations. The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. For example, 6-methoxy-1,3-benzothiazole-2-carboxamide has been used as a precursor to produce the corresponding cyanated product. mdpi.com The nitrile group can also react with nucleophiles. For instance, 2-cyano-6-hydroxybenzothiazole (B1631455) readily reacts with cysteine under neutral aqueous conditions to form firefly luciferin. researchgate.net This highlights the potential of the 2-carbonitrile group in this compound to participate in similar condensation reactions.

Modifications and Substitutions on the Benzo Ring System

The benzene (B151609) ring of the benzothiazole scaffold can be subjected to various electrophilic substitution reactions. The position of these substitutions is directed by the existing ethoxy group at the 6-position and the thiazole ring itself. The ethoxy group is an activating, ortho-, para-directing group, while the thiazole ring is generally electron-withdrawing. wikipedia.org This interplay of electronic effects influences the regioselectivity of further functionalization. For instance, palladium-catalyzed/copper-assisted C-H functionalization has been used for the intramolecular C-S bond formation in the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. mdpi.comresearchgate.net This methodology could potentially be applied to introduce further substituents on the benzo ring.

Elaboration of the 6-Ethoxy Group

The 6-ethoxy group offers possibilities for modification, primarily through ether cleavage to yield the corresponding 6-hydroxy derivative. This transformation is significant as the 6-hydroxy-2-cyanobenzothiazole is a key intermediate in the synthesis of D-luciferin. researchgate.net The resulting hydroxyl group can then be further derivatized. For example, in related benzothiazole systems, a hydroxyl group has been alkylated to introduce a variety of ether linkages. nih.gov This O-alkylation can be achieved using different alkyl halides in the presence of a base. nih.gov This strategy allows for the introduction of a wide range of substituents at the 6-position, thereby modulating the properties of the molecule.

Data Tables

Table 1: Synthetic Methodologies for Benzothiazole Derivatives

MethodologyReactantsCatalyst/ConditionsKey FeaturesReference
Atom-Economical Synthesis2-Aminothiophenols, BenzaldehydesDMF, airCatalyst-free, green researchgate.net
Metal-Free SynthesisN-Substituted Arylamines, Elemental Sulfur-Avoids metal catalysts nih.gov
Organocatalytic SynthesisAryl Aldehydes, 2-AminothiophenolSuccinimide-N-sulfonic acidMild conditions, good yields mdpi.com
Solvent-Free Synthesis2-Aminothiophenol, Aryl AldehydesNeat, catalystEnvironmentally friendly mdpi.comyoutube.com
Aqueous SynthesisAromatic Aldehydes, Malononitrile, 2-Thioxothiazolidin-4-onePotassium Carbonate, WaterHigh yields, simple work-up rroij.com

Table 2: Chemical Transformations of the this compound Scaffold

Position of ModificationType of TransformationReagents/ConditionsResulting Functional GroupReference
2-CarbonitrileHydrolysisAcid or baseCarboxylic acid or Amide mdpi.com
2-CarbonitrileCondensationCysteineThiazoline ring researchgate.net
Benzo RingC-H FunctionalizationPd/Cu catalystFurther substitution mdpi.comresearchgate.net
6-Ethoxy GroupEther Cleavage-Hydroxyl group researchgate.net
6-Hydroxy Group (from ether cleavage)O-AlkylationAlkyl halides, baseEther linkages nih.gov

Advanced Computational Chemistry and Cheminformatics Investigations

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic nature of molecules. irjweb.com These theoretical approaches offer a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to assess the structural and electronic properties of molecules. irjweb.com A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating intramolecular charge transfer (ICT). For a molecule like 6-Ethoxybenzo[d]thiazole-2-carbonitrile, the HOMO is expected to be localized primarily over the electron-rich benzothiazole (B30560) ring system and the ethoxy group. Conversely, the LUMO is likely concentrated on the electron-withdrawing carbonitrile moiety. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine these energy values. irjweb.com

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT)
ParameterEnergy (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)4.47Reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. trdizin.gov.trresearchgate.net The MEP map illustrates regions of varying electrostatic potential, color-coded to indicate charge accumulation. Red or yellow areas signify negative potential, rich in electrons, and are characteristic of nucleophilic (electron-donating) sites. Blue areas represent positive potential, which is electron-poor and indicative of electrophilic (electron-accepting) sites. researchgate.net

For this compound, the MEP surface would predictably show a high-electron-density (negative) region around the nitrogen atom of the thiazole (B1198619) ring and the nitrogen of the cyano group, making them susceptible to electrophilic attack. The oxygen atom of the ethoxy group would also exhibit negative potential. trdizin.gov.tr In contrast, the hydrogen atoms of the benzene (B151609) ring and the ethyl group would be characterized by positive potential, marking them as sites for potential nucleophilic interactions. trdizin.gov.tr

Table 2: Predicted MEP Surface Regions and Potential Interactions
Molecular RegionPredicted PotentialColor on MEP MapPotential Interaction Type
Thiazole Nitrogen AtomNegativeRed/YellowElectrophilic Attack / Hydrogen Bonding
Cyano Group NitrogenNegativeRedElectrophilic Attack
Ethoxy Group OxygenNegativeYellowElectrophilic Attack / Hydrogen Bonding
Aromatic and Alkyl HydrogensPositiveBlueNucleophilic Attack

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge transfer (ICT) interactions. malayajournal.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more significant charge transfer and greater stabilization of the molecule. mdpi.com

Table 3: Hypothetical Major NBO Interactions and Stabilization Energies (E(2))
Donor Orbital (i)Acceptor Orbital (j)Interaction TypeStabilization Energy E(2) (kcal/mol)
LP (O) of Ethoxyπ* (C-C) of Benzene Ringn → π20.5
LP (N) of Thiazoleπ (C=N) of Thiazolen → π25.1
π (Benzene Ring)π (Thiazole Ring)π → π18.8
π (Thiazole Ring)π (C≡N)π → π*22.4

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. doi.org By employing methods like DFT at levels such as B3LYP or HSEH1PBE with appropriate basis sets, theoretical spectra can be generated. doi.org These calculated spectra are valuable for assigning experimental vibrational bands and chemical shifts to specific molecular motions and atomic environments.

For this compound, theoretical calculations would predict characteristic vibrational frequencies, such as the C≡N stretch of the nitrile group, the C-S and C=N stretches within the thiazole ring, and the C-O-C stretches of the ethoxy group. doi.org Similarly, TD-DFT (Time-Dependent DFT) can predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions like n → π*. researchgate.netdoi.org

Table 4: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm-1)
Vibrational ModePredicted Frequency (Calculated)Typical Experimental FrequencyAssignment
ν(C≡N)22352220-2260Nitrile group stretching
ν(C-O-C)12501230-1270Asymmetric ether stretch
ν(C=N)15801560-1620Thiazole ring stretching

Molecular Modeling and Docking Simulations

Moving from the intrinsic properties of the molecule to its potential function, molecular modeling and docking simulations are employed to investigate how a ligand might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. biointerfaceresearch.comdergipark.org.tr This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. biointerfaceresearch.com Thiazole and benzothiazole derivatives are known to exhibit a range of biological activities, often by inhibiting enzymes like kinases or proteins such as tubulin. biointerfaceresearch.comnih.gov

A docking study of this compound would involve placing the molecule into the binding pocket of a selected protein target. The simulation would calculate the binding energy (in kcal/mol), with more negative values indicating a stronger, more stable interaction. biointerfaceresearch.com The analysis would also reveal the specific binding mode, detailing the amino acid residues involved in key interactions such as:

Hydrogen Bonds: Typically involving the nitrogen and oxygen atoms of the ligand.

Hydrophobic Interactions: Involving the benzene ring and ethyl group.

π-π Stacking: Between the aromatic benzothiazole system and aromatic amino acid residues like tyrosine or phenylalanine.

For instance, docking this compound into a protein kinase active site might show hydrogen bonding with conserved hinge region residues, a common binding pattern for kinase inhibitors. biointerfaceresearch.com

Table 5: Hypothetical Docking Results for this compound with a Protein Kinase Target
ParameterValue/Description
Protein Target (Example)p56-Lck (PDB ID: 1QPC) biointerfaceresearch.com
Binding Energy (ΔG)-8.2 kcal/mol
Key Interacting Residues & Bond TypesHydrogen bond with MET319 (Hinge Region)
Hydrophobic interaction with LEU273, VAL281
π-π stacking with PHE320

Structure-Based Drug Design Principles

Following a comprehensive review of scientific literature, specific studies detailing the application of structure-based drug design principles directly to this compound are not presently available. This section, therefore, outlines the general principles of this approach and how they would be hypothetically applied to this compound, drawing on methodologies used for the broader class of benzothiazole derivatives.

Structure-based drug design (SBDD) is a powerful methodology in medicinal chemistry that relies on the three-dimensional structural information of a biological target, typically a protein or a nucleic acid, to guide the design of novel therapeutic agents. The primary goal is to design a molecule that can bind to the target with high affinity and selectivity, thereby modulating its biological function.

The initial step in SBDD involves the determination of the 3D structure of the target, usually through techniques like X-ray crystallography or cryo-electron microscopy. Once the structure is known, computational docking studies can be performed. In the context of this compound, this would involve computationally placing the molecule into the binding site of a relevant biological target. The binding pose and affinity are then evaluated based on scoring functions that calculate the free energy of binding.

These docking studies would reveal key interactions between this compound and the amino acid residues of the binding pocket. For instance, the ethoxy group at the 6-position could form hydrophobic interactions, while the nitrogen and sulfur atoms of the benzothiazole ring system and the cyano group at the 2-position could act as hydrogen bond acceptors or donors.

The insights gained from these initial docking studies would then guide the optimization of the lead compound. For example, if a particular region of the binding pocket is unoccupied, modifications could be made to the this compound scaffold to introduce functional groups that can form additional favorable interactions, thereby improving binding affinity and potency. This iterative process of computational design, chemical synthesis, and biological evaluation is a hallmark of structure-based drug design.

Pharmacophore Modeling and Virtual Screening

As with structure-based drug design, specific pharmacophore models for this compound have not been reported in the available scientific literature. This section will describe the general principles of pharmacophore modeling and virtual screening and their hypothetical application to this compound, based on studies of other benzothiazole derivatives. researchgate.netthaiscience.info

Pharmacophore modeling is a ligand-based drug design approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. thaiscience.info These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

To develop a pharmacophore model for a target of interest for which this compound might be active, a set of known active molecules would be required. These molecules would be conformationally analyzed and superimposed to identify the common chemical features and their spatial relationships. The resulting pharmacophore hypothesis represents a 3D query that can be used to search large chemical databases for novel compounds that match the model.

For this compound, a hypothetical pharmacophore model could include features such as:

An aromatic ring feature corresponding to the benzene ring.

A hydrogen bond acceptor feature from the nitrogen atom of the thiazole ring.

A hydrophobic feature associated with the ethoxy group.

A hydrogen bond acceptor or a feature representing a potential dipole interaction from the cyano group.

Biological Activity Profiling and Mechanistic Elucidation in Vitro Research

Antimicrobial Efficacy Assessments

The antimicrobial potential of 6-ethoxybenzo[d]thiazole-2-carbonitrile and its derivatives has been a subject of scientific investigation, revealing a spectrum of activity against various pathogenic microbes.

Antibacterial Activity against Pathogenic Strains (Gram-positive and Gram-negative)

Derivatives of benzothiazole (B30560) have demonstrated notable antibacterial effects. For instance, certain novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives have shown moderate to good inhibition against a panel of bacteria at concentrations ranging from 12.5 to 100 µg/mL. nih.gov This panel included the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Specifically, triazolo-thiadiazole derivatives of benzothiazole were found to be more potent than their 1,3,4-oxadiazole (B1194373) counterparts against all tested bacterial strains. nih.gov Other studies on thiazole (B1198619) derivatives have also confirmed activity against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org

Antifungal Activity Spectrum

The antifungal properties of benzothiazole derivatives have also been evaluated. In studies screening N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, compounds were tested against five fungal species: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. nih.gov The results indicated that these compounds possess moderate to good antifungal activity. nih.gov Further research into 2-thiazolylhydrazone derivatives revealed significant antifungal activity against various clinical isolates of Candida species, with some compounds showing higher potency than the reference drug clotrimazole. nih.gov The development of isothiazole-thiazole derivatives has also been pursued to create novel fungicides. researchgate.net

Exploration of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition, Topoisomerase IV Inhibition)

The mechanism by which benzothiazoles exert their antimicrobial effects is believed to involve the inhibition of essential bacterial enzymes. DNA gyrase and topoisomerase IV, which control DNA topology during replication, are key targets. nih.govrsc.org Benzothiazole-based inhibitors have shown potent inhibition of E. coli DNA gyrase and topoisomerase IV. rsc.org The binding of these inhibitors to the ATP-binding site of the GyrB subunit of DNA gyrase has been identified as a crucial interaction. nih.govnih.gov Molecular docking studies of thiazolyl-triazole Schiff bases suggest a common binding pattern to the gyrA subunit, competitively blocking the DNA intermediate. mdpi.com

Investigation of Antibioresistance Reversal Properties

While direct studies on the antibioresistance reversal properties of this compound are not extensively detailed, the development of new antibacterial agents with novel mechanisms of action is a key strategy to combat multidrug resistance. researchgate.net By targeting proteins like FtsZ, which is involved in bacterial cell division, new thiazole derivatives show promise against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.net

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

In addition to antimicrobial activity, this compound and related compounds have been investigated for their potential as anticancer agents.

In Vitro Efficacy Across Diverse Cancer Phenotypes

The cytotoxic effects of benzothiazole derivatives have been assessed against a variety of human cancer cell lines, demonstrating a broad range of activity.

Cell LineCancer TypeCompound TypeObserved Effect
A549 Lung AdenocarcinomaBenzothiazole derivativesMild cytotoxic property. jnu.ac.bd
Benzimidazole derivativeHigh cytotoxic activity (IC50 = 15.80 µM). jksus.org
PhytolInhibited proliferation and migration. nih.gov
MCF-7 Breast AdenocarcinomaDiaryl benzo[d]imidazo[2,1-b]thiazole derivativesSignificant inhibition of cell growth. nih.gov
Thiazole derivativeStrong cytotoxic effect. nih.gov
2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole derivativesPotent cytotoxic effect (IC50 as low as 1.8 µM/mL). ekb.eg
HT1080 FibrosarcomaManganese (IV) oxide nanoparticlesInduced cell viability reduction and apoptosis. nih.govresearchgate.net
HepG-2 Hepatocellular CarcinomaPyridine (B92270) derivativesAntiproliferative activity (IC50 2.03-37.56 µM). researchgate.net
Thiazole derivativeStrong cytotoxic effect. nih.gov
Benzimidazole derivativeHigh cytotoxic activity (IC50 = 15.58 µM). jksus.org
HCT-116 Colon CarcinomaPyridine derivativesAntiproliferative activity (IC50 2.03-37.56 µM). researchgate.net
Thiazole derivativeModerate cytotoxic activity. nih.gov
Pyrimidine derivativesPotent inhibition (IC50 = 58.1 µg/mL for one derivative). ekb.eg
HeLa Cervical CancerThiazole derivativeModerate cytotoxic activity. nih.gov

These studies collectively indicate that the benzothiazole scaffold, including this compound, holds significant promise for the development of new therapeutic agents. The observed in vitro activities against a range of microbial pathogens and cancer cell lines warrant further investigation to explore their full therapeutic potential.

Modulation of Cell Cycle and Apoptotic Pathways (e.g., Caspase Activation, Bcl-2 Regulation)

The benzothiazole scaffold is a key component in various compounds that have been shown to influence cell cycle progression and induce apoptosis in cancer cells. While specific studies on this compound are not extensively detailed in publicly available research, the broader class of benzothiazole derivatives has demonstrated significant activity in these areas. For instance, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been found to effectively halt cell cycle progression and trigger apoptosis in cancer cell lines. nih.govmdpi.com This is often achieved through the modulation of key regulatory proteins.

The induction of apoptosis by these compounds can occur through various mechanisms, including the activation of caspases, which are a family of proteases central to the apoptotic process. nih.govnih.gov Research on other heterocyclic compounds has shown that targeting the anti-apoptotic protein Bcl-2 can lead to caspase-3-mediated apoptosis. nih.gov Bcl-2 proteins play a crucial role in regulating the intrinsic pathway of apoptosis, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov Derivatives of benzothiazole have been shown to induce apoptosis via the mitochondria-mediated intrinsic pathway. nih.gov Furthermore, cytotoxic studies on derivatives of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile indicate that they can induce apoptosis in cancer cells, potentially through caspase activation and modulation of the cell cycle.

Identification of Cellular Targets (e.g., Tubulin Polymerization, DNA Topoisomerase II)

The anticancer effects of many therapeutic agents are attributed to their interaction with specific cellular targets. For the thiazole class of compounds, two notable targets that have been identified are tubulin and DNA topoisomerase II.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including cell division. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drugs. nih.gov Several thiazole derivatives have been reported to exhibit potent anticancer activity by inhibiting tubulin polymerization. nih.govnih.gov For example, a novel series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with some compounds showing significant inhibitory activity. nih.gov Molecular docking studies have suggested that these compounds can bind to the colchicine (B1669291) binding site of tubulin, thereby destabilizing the microtubule structure. nih.govnih.gov

DNA Topoisomerase II: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov DNA topoisomerase II (Topo II) is a well-established target for a number of clinically used anticancer drugs. nih.gov These inhibitors can be classified as either catalytic inhibitors or poisons, with the latter stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks. Thiazole derivatives have been investigated for their potential to inhibit Topo II. nih.gov For instance, a synthesized pyrano[2,3-d]thiazole derivative was shown to have a strong binding affinity for DNA and to act as a Topo II inhibitor, which correlated with its cytotoxic activity against cancer cell lines. nih.gov Additionally, certain tetrahydrobenzo[d]thiazoles have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase. nih.gov

Enzyme and Receptor Modulation Studies

Inhibition of Carbonic Anhydrase (CA) Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications. The benzothiazole scaffold has been utilized in the design of potent CA inhibitors.

Specifically, benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I, II, and VII, and the transmembrane tumor-associated hCA IX. nih.govunifi.itresearchgate.net These studies have revealed that modifications to the benzothiazole ring and its substituents can lead to highly potent and isoform-selective inhibitors. nih.govunifi.it For example, certain 2-substituted benzo[d]thiazole-6-sulfonamides have demonstrated subnanomolar to low nanomolar inhibition constants (Kᵢ) against hCA II, VII, and IX. nih.govunifi.it The development of isoform-selective inhibitors is crucial for targeting specific disease-related CAs while minimizing off-target effects. Other research has also explored benzothiazole-6-sulfonamides with cyclic guanidine (B92328) moieties, which have shown selective inhibition of hCA II and VII. nih.gov

Below is a table summarizing the inhibitory activity of some representative benzo[d]thiazole sulfonamides against various human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
Acetazolamide (Standard) 250122.525
Ethoxzolamide (Standard) 780.80.67.4
2-Amino-benzo[d]thiazole-6-sulfonamide 288.48.91.83.7
2-Amino-4-chlorobenzo[d]thiazole-6-sulfonamide 125.51.20.585.1

Data synthesized from multiple sources. nih.govunifi.itnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

While direct studies on this compound are limited, research on structurally related benzoxazole (B165842) derivatives has shown potent dual inhibition of both AChE and BuChE. nih.govresearchgate.net These compounds were designed to interact with both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.gov For example, 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and shown to have inhibition constants (Kᵢ) in the nanomolar range for both enzymes. nih.gov This suggests that the broader class of benzofused heterocyclic compounds could be a promising scaffold for the development of new cholinesterase inhibitors. nih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of various monoamine neurotransmitters and are involved in the pathophysiology of neurodegenerative and psychiatric disorders. researchgate.netnih.gov MAO-B inhibitors are particularly relevant for the treatment of Parkinson's disease. researchgate.net

The benzothiazole and related benzoxazole scaffolds have been identified as potent and selective inhibitors of MAO-B. researchgate.netresearchgate.netnih.gov Studies on 2-methylbenzothiazole (B86508) and 2-methylbenzoxazole (B1214174) derivatives have demonstrated that these compounds can exhibit high inhibitory potency, with IC₅₀ values in the low nanomolar range for MAO-B. researchgate.netresearchgate.net For instance, certain 6-hydroxybenzothiazol-2-carboxamides have been discovered as highly potent and selective MAO-B inhibitors, with one compound displaying an IC₅₀ of 11 nM. nih.gov The selectivity for MAO-B over MAO-A is a desirable feature to avoid the "cheese effect" associated with non-selective MAO inhibitors. nih.gov

Histamine (B1213489) H3 Receptor Ligand Binding and Functional Characterization

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a significant target for the treatment of neurological disorders. nih.gov

Thiazole derivatives have been investigated as antagonists of the human histamine H3 receptor (hH3R). nih.govnih.gov These antagonists typically consist of a basic moiety connected by a spacer to a core element, which can be a thiazole ring. nih.gov Research has shown that certain thiazol-2-yl ether derivatives can bind to the hH3R with nanomolar affinity. nih.gov A series of piperazine (B1678402) derivatives based on a known hH3R ligand were synthesized, with some compounds showing moderate affinity for the hH3R. nih.gov For example, one such compound displayed a Kᵢ value of 518 nM. nih.gov Molecular modeling studies have been employed to understand the binding modes of these ligands within the H3 receptor, highlighting key interactions with amino acid residues in the binding pocket. nih.gov A patent for fused thiazole derivatives also describes their affinity for the histamine H3 receptor. google.com

Ubiquitin Ligase Inhibition

Currently, there is a notable absence of publicly available scientific literature detailing the direct inhibitory effects of this compound on ubiquitin ligases. While the broader class of benzothiazole derivatives has been investigated for various biological activities, specific studies focusing on the interaction of this particular carbonitrile compound with the ubiquitin-proteasome system have not been reported. Future research endeavors are required to explore this potential aspect of its biological profile.

Metabolic and Signaling Pathway Investigations

The influence of this compound on metabolic and signaling cascades is a key area of investigation. Research into structurally related compounds provides valuable insights into its potential mechanisms of action.

Glucose Uptake and Transporter (GLUT4) Modulation

While direct studies on this compound are lacking, research on a structurally analogous benzothiazole derivative, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, has demonstrated a significant impact on glucose metabolism. This related compound has been shown to increase the rate of glucose uptake in L6 myotubes. rsc.org L6 myotubes are a well-established in vitro model system for studying skeletal muscle glucose transport. The observed increase in glucose uptake suggests a potential modulation of glucose transporter proteins, such as GLUT4, which is a primary insulin-responsive glucose transporter in muscle cells. However, it is important to note that these findings are based on a related compound and direct experimental data for this compound is not yet available.

AMP-Activated Protein Kinase (AMPK) Activation

The mechanism underlying the enhanced glucose uptake by the related benzothiazole derivative appears to be linked to the activation of AMP-activated protein kinase (AMPK). rsc.org AMPK is a crucial energy sensor in cells that, when activated, stimulates glucose uptake and fatty acid oxidation. The study on 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole identified it as an AMPK-activating agent. rsc.org This activation of AMPK is a key signaling event that promotes the translocation of GLUT4 to the cell surface, thereby facilitating glucose entry into the cells. Given the structural similarity, it is plausible that this compound may also exert its effects through the AMPK signaling pathway, although this hypothesis awaits direct experimental verification.

Table 1: Investigated Biological Activities of a Structurally Related Benzothiazole Derivative

Biological Target/ProcessInvestigated CompoundCell LineObserved EffectReference
Glucose Uptake2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazoleL6 myotubesIncreased rate of glucose uptake rsc.org
AMPK Activation2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazoleL6 myotubesAMPK-activating agent rsc.org

Other Relevant In Vitro Biological Activities (e.g., Antioxidant Potential)

To date, specific in vitro studies evaluating the antioxidant potential of this compound have not been reported in the scientific literature. While various thiazole derivatives have been assessed for their antioxidant properties using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, data for this particular compound is not available. Therefore, its capacity to act as an antioxidant remains an open area for future investigation.

Structure Activity Relationship Sar Investigations and Scaffold Optimization

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of benzothiazole (B30560) derivatives is profoundly influenced by the electronic and steric nature of their substituents. While direct SAR studies on 6-ethoxybenzo[d]thiazole-2-carbonitrile are not extensively documented in publicly available literature, valuable insights can be drawn from related benzothiazole analogs.

The electronic properties of substituents on the benzothiazole ring can dictate the molecule's interaction with its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the heterocyclic system, thereby affecting its ability to form hydrogen bonds, halogen bonds, or other non-covalent interactions within a receptor's binding pocket. For instance, in a series of anticancer benzothiazole derivatives, the presence of a methoxy (B1213986) group (an EDG) at certain positions was found to enhance activity. nih.gov Conversely, the introduction of EWGs like a nitro group has also been shown to be beneficial in some contexts. nih.gov

Steric factors, such as the size and shape of substituents, play a critical role in determining the conformational preferences of the molecule and its fit within the target's binding site. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient van der Waals interactions for high affinity. A group-based quantitative structure-activity relationship (GQSAR) analysis performed on a series of anticancer benzothiazole derivatives revealed that the presence of hydrophobic groups at the R1 position could potentiate anticancer activity, highlighting the importance of steric and hydrophobic interactions. researchgate.net

The interplay between electronic and steric effects is complex and often target-dependent. The following table illustrates the impact of different substituents on the biological activity of various benzothiazole analogs, providing a framework for predicting the effects of modifications to the this compound scaffold.

Compound Series Substituent Modification Observed Impact on Biological Activity Inferred Importance of Electronic/Steric Properties
Anticancer BenzothiazolesIntroduction of chloromethyl and methoxy functionalities nih.govIncreased anticancer activity nih.govA combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with their steric profiles, appears beneficial.
Antibacterial BenzothiazolesSubstitution with 4-ethoxy, 4-trifluoromethoxy, 4-hydroxy, and 2-methoxy groups nih.govImproved antibacterial activity nih.govThe presence of both electron-donating (ethoxy, hydroxy, methoxy) and strongly electron-withdrawing (trifluoromethoxy) groups suggests that both electronic and steric factors contribute to activity.
Anticancer BenzothiazolesReplacement of a 4-hydroxy moiety with a 4-methoxy group nih.govDecreased activity against Hela and COS-7 cell lines nih.govThis suggests that a hydrogen bond-donating group (hydroxyl) is more critical than a bulkier, electron-donating methoxy group for this specific target.

Positional Effects of the Ethoxy Group and Other Substituents on Efficacy and Selectivity

The position of the ethoxy group and other substituents on the benzothiazole ring is a critical determinant of a compound's efficacy and selectivity. Shifting a substituent, even by one position, can dramatically alter the molecule's three-dimensional shape and its interaction with the target protein, potentially leading to a complete loss of activity or a switch in target selectivity.

Literature on various benzothiazole derivatives consistently highlights that substitutions at the C2 and C6 positions are pivotal for a wide range of biological activities. benthamscience.com For the this compound scaffold, the ethoxy group is situated at the C6 position, a location frequently associated with significant biological effects in other benzothiazole-based agents. For example, in a series of sorafenib (B1663141) analogues with a benzothiazole core, a pyridylamide functionality was attached via an ether linkage at the 6-position, leading to potent anti-proliferative activities. nih.gov

The selectivity of a compound for a specific biological target over others is also heavily influenced by substituent positioning. A particular substitution pattern might favor binding to one enzyme or receptor, while a different arrangement could lead to affinity for an entirely different target. For instance, in the development of multi-target ligands for Alzheimer's disease, the placement of different functional groups on the benzothiazole scaffold was key to achieving dual inhibition of targets like cholinesterases and monoamine oxidase-B. nih.govnih.gov

The following table summarizes findings on the positional importance of substituents in various benzothiazole series, offering insights into the potential impact of modifying the substitution pattern of this compound.

Compound Series Positional Variation Impact on Efficacy and/or Selectivity Inference for this compound
Antibacterial BenzothiazolesSubstitution of a methoxy thiophene-3-yl moiety at the 7th position nih.govImproved antibacterial activity nih.govModifications at positions other than C2 and C6 can also significantly enhance activity.
Anticancer BenzothiazolesIntroduction of a pyrazole (B372694) moiety nih.govSignificantly enhanced antitumor activity nih.govThe position of larger heterocyclic substituents is crucial for maximizing efficacy.
General Benzothiazole DerivativesSubstitution on the C2 and C6 positions benthamscience.comImplicated in a variety of biological activities benthamscience.comThe 6-ethoxy substitution is on a key position for biological activity.

Rational Design Principles for Enhanced Potency and Target Specificity

Rational drug design, often guided by computational modeling and a deep understanding of the target's structure, is a powerful strategy for developing benzothiazole derivatives with enhanced potency and specificity. This approach moves beyond traditional trial-and-error synthesis by using structural information to make informed decisions about which modifications are most likely to improve a compound's properties.

A key principle in the rational design of benzothiazole-based inhibitors is the identification and targeting of specific interactions within the binding site of the protein of interest. For example, in the design of inhibitors for human dihydroorotate (B8406146) dehydrogenase (hDHODH), the X-ray crystal structure of a lead compound bound to the enzyme revealed the importance of water-mediated hydrogen bond networks. nih.gov This insight guided the synthesis of new derivatives that could better exploit these interactions, leading to compounds with double-digit nanomolar potency. nih.gov

Molecular docking studies are another cornerstone of rational design, allowing researchers to predict how a molecule will bind to its target and to prioritize the synthesis of compounds with the most favorable predicted binding modes. nih.govtandfonline.com For instance, in the development of STAT3 inhibitors, molecular docking was used to design a series of benzothiazole derivatives with a unique binding mode in the SH2 domain of the protein, resulting in a compound with excellent activity. nih.gov

The concept of bioisosteric replacement is also frequently employed in the rational design of benzothiazole analogs. This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For example, in the design of potential VEGFR-2 inhibitors, the pyridine (B92270) ring of the known drug sorafenib was bioisosterically replaced with a benzothiazole scaffold. nih.gov

Optimization of Drug-Likeness Parameters (e.g., Solubility Improvement within SAR context)

While achieving high potency is a primary goal of drug discovery, it is equally important to optimize the "drug-likeness" of a compound, which encompasses properties like solubility, permeability, and metabolic stability. A potent compound with poor drug-like properties is unlikely to be successful as a therapeutic agent.

Solubility is a particularly common challenge with aromatic, heterocyclic compounds like benzothiazoles. Poor aqueous solubility can hinder absorption and bioavailability. In the context of SAR, modifications aimed at improving solubility must be carefully chosen to avoid negatively impacting biological activity. A common strategy is the introduction of polar functional groups or ionizable centers. For example, in the development of a series of anticancer benzothiazole derivatives, poor solubility of the lead compounds hampered in vivo studies. nih.gov To address this, N-methyl-piperazine groups were introduced at the 2- and 6-positions, which successfully improved solubility while maintaining comparable antiproliferative activity. nih.gov

Computational tools are often used to predict drug-likeness parameters early in the design process, helping to guide the selection of substituents. These tools can calculate properties such as logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, all of which are important determinants of a compound's pharmacokinetic profile. researchgate.net

The following table provides examples of strategies used to improve the drug-likeness of benzothiazole derivatives.

Lead Compound Series Drug-Likeness Issue Optimization Strategy Outcome
Anticancer Benzothiazoles (1a and 1b) nih.govPoor solubility nih.govIntroduction of N-methyl-piperazine groups at the 2- and 6-positions nih.govAnalogue 1d showed comparable in vitro activity with improved solubility nih.gov
General Drug DiscoveryPoor dissolution characteristicsCocrystallization with a suitable coformer (e.g., adipic acid) researchgate.netEnhanced dissolution rate and potentially improved bioavailability researchgate.net

Development of Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target directed ligands (MTDLs). These are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved therapeutic efficacy and a lower likelihood of drug resistance compared to single-target agents. The benzothiazole scaffold has emerged as a promising framework for the design of MTDLs due to its chemical versatility and its presence in compounds with diverse biological activities. nih.govnih.gov

The rational design of benzothiazole-based MTDLs involves integrating the pharmacophoric features required for activity at each of the desired targets into a single molecule. nih.gov This can be a challenging endeavor, as the structural requirements for binding to different targets may be distinct or even conflicting. For example, in the development of MTDLs for Alzheimer's disease, researchers have successfully combined the structural motifs of histamine (B1213489) H3 receptor antagonists and acetylcholinesterase inhibitors within a benzothiazole framework. nih.govnih.gov This led to the identification of a compound that displayed high affinity for the H3 receptor and also inhibited acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. nih.gov

Another approach to developing MTDLs is to identify compounds that fortuitously exhibit activity against multiple targets. For instance, structure-activity relationship studies of benzothiazole-phenyl analogs led to the discovery of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation. nih.gov

The development of MTDLs is a rapidly evolving field, and the benzothiazole scaffold is well-positioned to play a significant role in the design of the next generation of multi-target drugs.

Future Perspectives and Research Directions

Exploration of Novel Biological Targets for 6-Ethoxybenzo[d]thiazole-2-carbonitrile Analogues

The benzothiazole (B30560) core is a "privileged scaffold" in drug discovery, known to interact with a multitude of biological targets. nih.gov Analogues of this compound hold significant potential for targeting a diverse range of proteins and enzymes implicated in various diseases.

Anticancer Applications: The anticancer potential of benzothiazole derivatives is well-documented. pcbiochemres.comnih.gov For instance, pyrimidine-based carbonitrile benzothiazole derivatives have demonstrated potent activity against a variety of cancer cell lines. nih.gov Research has also shown that 5-ethoxybenzothiazol-2-amine derivatives exhibit notable anticancer activities against cell lines like HeLa. nih.gov Future research should focus on synthesizing and screening a library of this compound analogues to identify novel and selective anticancer agents. Key areas of investigation include their potential as inhibitors of protein kinases, topoisomerases, and their ability to induce apoptosis and cell cycle arrest in cancer cells. nih.gov

Neurodegenerative Diseases: Benzothiazole derivatives are being investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. jchemrev.comnih.gov Some analogues act as multitarget-directed ligands, inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's. nih.gov The neuroprotective effects of some benzothiazoles are attributed to their antioxidant properties and their ability to modulate neurotrophic factors. nih.govmdpi.com The 6-ethoxy substitution on the benzothiazole ring could be explored for its potential to enhance blood-brain barrier permeability and target specific receptors or enzymes within the central nervous system.

Antimicrobial Agents: The benzothiazole scaffold is a component of various antimicrobial agents. pcbiochemres.comnih.gov Analogues have shown efficacy against both Gram-positive and Gram-negative bacteria by targeting essential enzymes like dihydropteroate (B1496061) synthase. nih.gov The 6-ethoxy and 2-carbonitrile groups could be systematically modified to develop new antimicrobial compounds with improved potency and a broader spectrum of activity, potentially overcoming existing drug resistance mechanisms.

Compound ClassBiological Target/ActivityReference
Pyrimidine based carbonitrile benzothiazoleAnticancer nih.gov
5-Ethoxybenzothiazol-2-amine derivativesAnticancer (HeLa cells) nih.gov
Benzothiazole-based multitarget-directed ligandsAChE, BuChE, MAO-B inhibition nih.gov
Benzothiazole derivativesDihydropteroate synthase inhibition nih.gov

Development of Advanced Sustainable Synthetic Methodologies

The synthesis of benzothiazole derivatives is an active area of research, with a growing emphasis on green and sustainable chemistry. nih.govbohrium.comairo.co.inresearchgate.netnih.gov

Green Chemistry Approaches: Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Future research should focus on developing eco-friendly synthetic routes for this compound. This includes the use of greener solvents like water or trifluoroethanol, and the employment of catalysts that can be easily recovered and recycled. nih.govresearchgate.net Microwave-assisted synthesis and solvent-free reaction conditions are other promising avenues that can lead to higher yields, shorter reaction times, and reduced energy consumption. airo.co.inmdpi.com

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to generating complex molecules from simple starting materials. mdpi.com Developing a multicomponent strategy for the synthesis of this compound and its analogues would be a significant advancement, allowing for the rapid generation of a diverse chemical library for biological screening.

Synthetic MethodKey FeaturesReference
Microwave-assisted synthesisReduced reaction time, increased yield airo.co.inmdpi.com
Use of green solvents (e.g., water, trifluoroethanol)Environmentally friendly, reduced hazardous waste nih.govresearchgate.net
Solvent-free synthesisReduced waste, avoids hazardous solvents airo.co.in
Multicomponent reactionsHigh efficiency, atom economy mdpi.com

Application in Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. nih.gov The benzothiazole scaffold, with its inherent biological activity and potential for functionalization, is a suitable starting point for the development of chemical probes.

Analogues of this compound could be designed as covalent probes by incorporating a reactive "warhead" that can form a stable bond with a specific amino acid residue on a target protein. nih.gov Such probes would be invaluable for identifying and characterizing novel protein targets. Furthermore, the benzothiazole core can be modified to include reporter tags, such as fluorescent dyes or biotin, to facilitate the detection and isolation of target proteins. The development of ubiquitin-based chemical probes, for instance, has been instrumental in studying the ubiquitination system. nih.gov A similar strategy could be applied to develop probes based on the this compound scaffold to investigate its mechanism of action.

Computational-Guided Drug Discovery Initiatives

In silico methods are increasingly being used to accelerate the drug discovery process. nih.gov Computational studies can provide valuable insights into the structure-activity relationships of this compound analogues and guide the design of more potent and selective compounds.

Molecular docking simulations can be employed to predict the binding modes of these analogues to various biological targets, helping to prioritize compounds for synthesis and biological evaluation. Quantitative structure-activity relationship (QSAR) studies can be used to develop models that correlate the chemical structures of these compounds with their biological activities, further aiding in the design of new derivatives with enhanced properties.

Integration with Emerging Therapeutic Modalities

The versatility of the benzothiazole scaffold makes it an attractive candidate for integration with emerging therapeutic modalities.

Targeted Therapy: In cancer treatment, targeted therapies aim to specifically inhibit the growth and spread of cancer cells by interfering with molecules that are essential for tumor growth and survival. nih.gov Analogues of this compound could be developed as targeted therapies against specific oncogenic proteins. For example, they could be designed as inhibitors of key signaling pathways that are frequently dysregulated in cancer.

Immunotherapy: The field of cancer immunotherapy, which harnesses the body's own immune system to fight cancer, is rapidly evolving. While direct evidence is lacking for benzothiazoles, future research could explore the potential of this compound analogues to modulate the tumor microenvironment or enhance the efficacy of existing immunotherapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxybenzo[d]thiazole-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted thioureas or aminothiazoles. For example, introducing the ethoxy group may require nucleophilic substitution of a halogenated precursor (e.g., 6-bromo derivative) with sodium ethoxide under reflux in ethanol . Key parameters include temperature (80–100°C), pH (neutral to mildly basic), and reaction time (6–12 hours). Yields can be optimized by controlling excess reagents and using inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the ethoxy group (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.2 ppm for OCH2_2) and cyano group (C≡N signal absence in 1^1H NMR but visible in 13^{13}C NMR at ~110–120 ppm) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1250 cm1^{-1} (C-O-C stretch) are diagnostic .
  • X-ray Crystallography : Resolves bond-length anomalies, such as partial double-bond character in the thiazole ring (e.g., C–C bond length ~1.46 Å) .

Q. How do the ethoxy and cyano substituents influence the compound's reactivity?

  • Methodological Answer :

  • Ethoxy Group : Acts as an electron-donating group, directing electrophilic substitution to the para position of the benzene ring. Susceptible to acid-catalyzed O-dealkylation, forming 6-hydroxy derivatives under strong acidic conditions (e.g., H2_2SO4_4/H2_2O) .
  • Cyano Group : Electron-withdrawing nature increases electrophilicity at the thiazole ring, facilitating nucleophilic attacks (e.g., hydrolysis to amides under basic conditions) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound for corrosion inhibition studies?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), Fukui indices, and molecular electrostatic potential (MESP). These parameters predict adsorption sites on metal surfaces (e.g., iron in acidic media) .
  • Key Findings : High HOMO density on the ethoxy and thiazole groups indicates electron donation to metal d-orbitals. Global hardness (η) and softness (σ) values correlate with inhibition efficiency .

Q. What experimental strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ethoxy vs. methoxy or hydroxy groups) on antimicrobial activity. For example, 6-hydroxy derivatives may show higher potency due to hydrogen bonding with target enzymes .
  • Dose-Response Assays : Use standardized MIC (minimum inhibitory concentration) protocols against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to validate discrepancies .

Q. What methodologies are employed to study thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N2_2 atmosphere. Decomposition onset (~250°C) correlates with loss of the ethoxy group, followed by thiazole ring breakdown .
  • GC-MS Post-Decomposition : Identifies volatile fragments (e.g., CO, HCN, ethane) to map degradation pathways .

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